7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde
Overview
Description
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde is a chemical compound with the empirical formula C8H7ClN2O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO\\N=C\\c1c (Cl)cnc2OCCOc12
. The InChI key for this compound is DBEQZOHXEMMHOA-QDEBKDIKSA-N
.
Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis of novel compounds utilizing 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde as a substructure. For instance, the synthesis of new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system has been achieved starting from 2-chloro-3-pyridinol. These compounds exhibit distinct properties, such as blue-green fluorescence in solution, attributed to their inherent merocyanine system. This illustrates the compound's potential in creating materials with unique optical properties (Soukri et al., 2003).
Future Directions
The future directions for the use and study of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde are not clear from the available information. It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential applications in various fields of research.
Properties
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSECYSWMKINNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165396 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxaldehyde, 7-chloro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-73-5 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxaldehyde, 7-chloro-2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxaldehyde, 7-chloro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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